N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazolopyridazine core, which is known for its diverse biological activities. The compound also features a cyclohexanecarboxamide moiety, which contributes to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of this compound is the A2B receptor . A2B receptors are a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as endogenous ligand . They are expressed in the human microvascular endothelial cells .
Mode of Action
The compound acts as an antagonist of the A2B receptor . Antagonism of the A2B receptor has been correlated with anticancer activity . The compound’s interaction with the A2B receptor is predicted through molecular docking .
Biochemical Pathways
The A2B receptors play a significant role in the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors are crucial for angiogenesis, a major mechanism for tumor growth regulation . Thus, by antagonizing the A2B receptors, the compound can potentially inhibit tumor growth .
Pharmacokinetics
The compound’s cytotoxic activity was evaluated, showing promising active derivatives with ic50 values ranging from 19 to 64 μM on the MDA-MB 231 cell line .
Result of Action
The compound’s action results in the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to programmed cell death or apoptosis, thereby inhibiting the growth of cancer cells .
Action Environment
It’s worth noting that the efficacy of such compounds can be influenced by various factors, including the local concentration of adenosine (which can vary under different pathological conditions ), the presence of other interacting molecules, and the specific cellular and tissue environments.
Méthodes De Préparation
The synthesis of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide typically involves multiple steps. The synthetic route generally starts with the preparation of the triazolopyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl group. The final steps involve the attachment of the cyclohexanecarboxamide moiety.
Synthesis of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and aldehydes.
Introduction of 3,4-Dimethoxyphenyl Group: This step is typically achieved through a nucleophilic substitution reaction, where the triazolopyridazine core reacts with a 3,4-dimethoxyphenyl halide.
Attachment of Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate compound with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.
Analyse Des Réactions Chimiques
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is used in the study of these biological processes and the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development. It has shown promise in preclinical studies as a candidate for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide can be compared with other triazolopyridazine derivatives. Similar compounds include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Exhibits diverse biological activities, including anticancer properties.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Used as DNA intercalators with potential anticancer applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-29-17-9-8-16(14-18(17)30-2)21-25-24-19-10-11-20(26-27(19)21)31-13-12-23-22(28)15-6-4-3-5-7-15/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZCIGNXSRPZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.